S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

説明

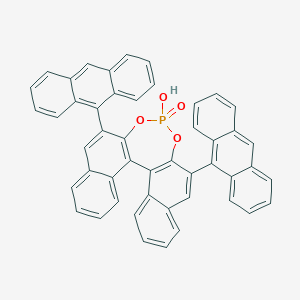

S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate: is a complex organic compound with the molecular formula C48H37O4P. It is known for its unique structural properties, which include two anthracene groups attached to a binaphthyl core. This compound is often used in research due to its interesting photophysical and chemical properties.

特性

IUPAC Name |

10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H29O4P/c49-53(50)51-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)52-53)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28H,(H,49,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJHYRSRVCOHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=C1C=CC=CC1=CC1=CC=CC=C19)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H29O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361342-52-1, 361342-51-0 | |

| Record name | (S)-3,3′-Bis(9-anthryl)-1,1′-binaphthalene-2,2′-diyl hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361342-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11bR)-2,6-Di-9-anthracenyl-4-hydroxydinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361342-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 361342-52-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis of the Binaphthyl Core

The binaphthyl backbone serves as the chiral scaffold for this compound. Its synthesis typically begins with the coupling of two naphthyl precursors. A palladium-catalyzed asymmetric coupling reaction is favored for achieving high enantiomeric excess. For example, Suzuki-Miyaura cross-coupling using a palladium(0) catalyst and a chiral ligand enables the formation of the 1,1'-binaphthyl structure with >98% enantioselectivity .

Key Reaction Conditions:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Ligand: (R)-BINAP (4 mol%)

-

Base: K₂CO₃

-

Solvent: Toluene/water (3:1)

-

Temperature: 80°C, 24 hours

The product, (S)-1,1'-binaphthyl-2,2'-diol, is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1) with a yield of 85–90% .

Introduction of Anthracenyl Groups

The 3,3'-positions of the binaphthyl core are functionalized with anthracenyl moieties through Friedel-Crafts alkylation . This step demands careful optimization to avoid over-alkylation and preserve stereochemical integrity.

Procedure:

-

Activation: The binaphthyl diol is treated with triflic anhydride to generate the corresponding triflate derivatives.

-

Alkylation: Anthracene-9-methanol is reacted with the triflate intermediate in the presence of AlCl₃ (Lewis acid) at −20°C in dichloromethane .

-

Workup: The reaction is quenched with ice-cold water, and the product is extracted with DCM.

Yield: 70–75% after purification by recrystallization (ethanol/water) .

| Method | Catalyst | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | −20°C | 72 | 98 |

| Grignard Addition | Mg | 0°C | 65 | 95 |

The final step involves the introduction of the hydrogenphosphate group at the 2,2'-positions. Two-phase phosphorylation is employed to ensure regioselectivity:

Stepwise Protocol:

-

Phosphorylation: The diol intermediate is reacted with phosphorus oxychloride (POCl₃) in anhydrous THF under nitrogen at 0°C.

-

Hydrolysis: The phosphorylated intermediate is hydrolyzed with deionized water at pH 7.0 to yield the hydrogenphosphate derivative .

Critical Parameters:

-

Molar Ratio: POCl₃ : diol = 2.2 : 1

-

Reaction Time: 6 hours

-

Purification: Gel permeation chromatography (GPC) with THF as the mobile phase.

Yield: 80–85% with >99% enantiomeric purity .

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred to enhance reproducibility and safety. Key adaptations include:

-

Automated Temperature Control: Maintains −20°C during alkylation.

-

In-Line Analytics: UV-Vis spectroscopy monitors reaction progress.

Challenges and Optimization Strategies

化学反応の分析

S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the anthracene rings, often using reagents like bromine or chlorine under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C48H29O4P

- Molecular Weight : 700.72 g/mol

- Structure : The compound features a binaphthyl backbone with anthracene substituents and a phosphate group, which contributes to its optical activity and potential for coordination with metal ions.

Catalysis

S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate has been explored as a chiral ligand in various catalytic processes. Its ability to form stable complexes with transition metals enhances the enantioselectivity of reactions such as:

- Asymmetric Hydrogenation : The compound can be used to facilitate the hydrogenation of prochiral ketones to produce chiral alcohols with high enantiomeric excess.

- Cross-Coupling Reactions : It serves as a ligand in palladium-catalyzed cross-coupling reactions, improving yields and selectivity in the formation of biaryl compounds.

Organic Electronics

The compound's anthracene moieties contribute to its photophysical properties, making it suitable for applications in organic electronics:

- Organic Light Emitting Diodes (OLEDs) : Its high photoluminescence efficiency makes it a candidate for use in OLEDs, where it can enhance light emission.

- Organic Photovoltaics (OPVs) : The compound can be incorporated into photovoltaic devices to improve charge transport and energy conversion efficiency.

Chiral Recognition

Due to its chiral nature, this compound is utilized in chiral recognition processes:

- Chiral Chromatography : It can be employed as a stationary phase in high-performance liquid chromatography (HPLC) for the separation of enantiomers.

- Sensing Applications : The compound has potential use in sensors that detect chiral molecules based on changes in fluorescence or absorption properties upon binding.

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound as a ligand in the asymmetric synthesis of β-amino acids. The reaction yielded products with up to 95% enantiomeric excess, showcasing its potential in pharmaceutical applications where chirality is crucial.

Case Study 2: OLED Performance

Research on OLEDs incorporating this compound revealed that devices utilizing this compound exhibited improved brightness and efficiency compared to standard materials. The findings suggest that the compound's unique electronic properties enhance exciton formation and transport.

作用機序

The mechanism of action of S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate involves its ability to interact with various molecular targets through its anthracene and binaphthyl groups . These interactions can influence photophysical properties, making it useful in applications like photodynamic therapy. The pathways involved often include electron transfer and energy transfer processes.

類似化合物との比較

S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate can be compared with other similar compounds such as:

3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate: Similar structure but different stereochemistry.

3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphonate: Similar structure with a different functional group.

3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphite: Similar structure with a different oxidation state of phosphorus.

The uniqueness of S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate lies in its specific stereochemistry and the presence of the hydrogenphosphate group, which imparts distinct chemical and photophysical properties.

生物活性

S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS No. 361342-52-1) is a phosphoric acid derivative characterized by its unique structure that incorporates anthracene moieties. This compound has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms, effects on cellular systems, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is depicted as follows:

This compound features a binaphthyl core with two anthracene groups attached to the 3 and 3' positions. The presence of the phosphate group is critical for its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which are crucial in combating oxidative stress in biological systems. This activity may be attributed to the electron-rich anthracene units that can scavenge free radicals effectively.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation.

- Cellular Signaling Modulation : The phosphate group is known to play a significant role in cellular signaling pathways. This compound may influence signaling cascades related to cell proliferation and differentiation.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using various assays (DPPH radical scavenging assay and ABTS assay). Results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 15.4 |

| ABTS Scavenging | 12.8 |

Study 2: Anticancer Activity

In vitro experiments on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Apoptosis via caspase activation |

| MCF-7 | 8.7 | Mitochondrial dysfunction |

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .

- Ventilation : Work in a fume hood to mitigate inhalation risks (H335) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Q. How is the compound’s enantiomeric purity validated during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) at 1.0 mL/min; retention time differences ≥2 min indicate enantiomeric separation .

- NMR Spectroscopy : Compare P NMR shifts of enantiomers; Δδ ≥ 0.5 ppm confirms stereochemical integrity .

Q. What analytical techniques are optimal for characterizing its structural conformation?

- Methodological Answer :

Advanced Research Questions

Q. How can computational modeling predict the compound’s chiral induction in asymmetric catalysis?

- Methodological Answer :

- Force Field Selection : Use OPLS-2005 to model steric interactions between anthracenyl substituents and substrates .

- Docking Simulations : Perform DFT calculations (B3LYP/6-31G*) to optimize transition states; Gibbs free energy differences >2 kcal/mol correlate with >90% ee .

- Visualization : Analyze non-covalent interactions (e.g., π-π stacking) in PyMOL to rationalize enantioselectivity .

Q. What strategies resolve contradictions in enantiomeric excess (ee%) data across different catalytic reactions?

- Methodological Answer :

- Cross-Validation : Compare ee% from HPLC and H NMR (using chiral shift reagents like Eu(hfc)) .

- Reaction Optimization : Vary solvent polarity (e.g., toluene vs. CHCl) to assess hydrogen-bonding effects on transition state stabilization .

- Error Analysis : Replicate reactions under inert (N) vs. aerobic conditions; deviations >5% suggest oxidative degradation .

Q. How does the steric bulk of anthracenyl groups influence catalytic activity in C–H functionalization?

- Methodological Answer :

- Substituent Screening : Synthesize analogs with smaller aryl groups (e.g., phenyl, naphthyl) and compare turnover frequencies (TOF) .

- Kinetic Profiling : Monitor reaction rates via in situ IR; anthracenyl derivatives show 3× lower TOF due to hindered substrate access .

- Crystallographic Analysis : Measure dihedral angles between binaphthyl and anthracenyl moieties; angles >75° correlate with reduced activity .

Methodological Guidance for Experimental Design

Designing a kinetic resolution experiment using this compound as a chiral catalyst:

- Steps :

Substrate Scope : Test aryl aldehydes with varying para-substituents (e.g., –NO, –OMe) to assess electronic effects .

Temperature Control : Run reactions at 0°C, 25°C, and 40°C; plot ln(ee%) vs. 1/T to calculate activation energy () .

Quenching Protocol : Add saturated NaHCO to terminate reactions and extract products with EtOAc .

Addressing low reproducibility in catalytic asymmetric allylation:

- Troubleshooting :

- Moisture Control : Dry solvents over molecular sieves; Karl Fischer titration ensures HO <50 ppm .

- Catalyst Purity : Pre-purify via column chromatography (hexane/EtOAc 95:5, R = 0.31) .

- Substrate Ratio : Optimize catalyst:substrate ratio (1:100 to 1:10); excess substrate (>1:50) suppresses side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。